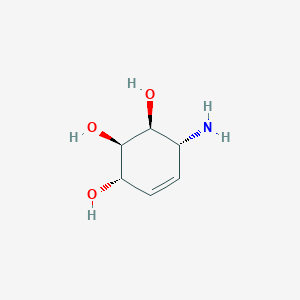

conduramine A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(1S,2R,3S,6R)-6-aminocyclohex-4-ene-1,2,3-triol |

InChI |

InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5+,6-/m1/s1 |

InChI Key |

RAJLHDDMNNFKNT-DPYQTVNSSA-N |

Isomeric SMILES |

C1=C[C@@H]([C@H]([C@H]([C@@H]1N)O)O)O |

Canonical SMILES |

C1=CC(C(C(C1N)O)O)O |

Synonyms |

conduramine A conduramine A-1 |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Natural Occurrence

Natural Sources and Isolation Strategies

Conduramines themselves are generally considered to be synthetic compounds. yok.gov.tr There are no definitive reports of conduramine A being isolated as a free molecule from natural sources. However, the conduramine structural motif is an integral part of a class of biologically active natural products known as the Amaryllidaceae alkaloids. d-nb.infothieme-connect.com These alkaloids, which include compounds like narciclasine (B1677919), pancratistatin, and lycoricidine, are found exclusively in plants belonging to the Amaryllidaceae family, such as daffodils (Narcissus species). d-nb.infoub.edu

Therefore, the "natural source" of the this compound skeleton is within these larger, more complex molecules. The isolation strategy focuses on the parent alkaloids, not on free this compound. The general procedure involves extracting plant material (often the bulbs) with solvents, followed by chromatographic techniques to separate and purify the individual alkaloids.

Proposed Biosynthetic Routes to this compound

The biosynthesis of the this compound core is understood through studies of the pathways leading to Amaryllidaceae alkaloids like narciclasine. thieme-connect.comcore.ac.uk The enzymes involved in this pathway have not all been fully characterized. thieme-connect.com The proposed route begins with two primary amino acid precursors, L-phenylalanine and L-tyrosine. thieme-connect.comnih.gov

The pathway proceeds through several key steps:

Precursor Formation : L-phenylalanine is converted into 3,4-dihydroxybenzaldehyde, while L-tyrosine is decarboxylated to form tyramine. core.ac.uknih.gov

Condensation and Reduction : These two molecules condense to form a Schiff base, which is then reduced to create the central precursor for nearly all Amaryllidaceae alkaloids, norbelladine. nih.gov

Methylation : Norbelladine is methylated to form 4'-O-methylnorbelladine, a crucial intermediate. thieme-connect.com

Oxidative Coupling : The key step that generates the different alkaloid backbones is the intramolecular oxidative coupling of 4'-O-methylnorbelladine. core.ac.uk For narciclasine and related compounds that contain the this compound-type structure, a para-para oxidative coupling occurs. thieme-connect.comcore.ac.uk

Downstream Modifications : This coupling leads to an intermediate called 11-hydroxyvittatine. thieme-connect.com A series of subsequent reactions, including a proposed retro-Prins reaction, are thought to occur to modify the rings and ultimately form the final narciclasine structure, which contains the embedded this compound moiety. thieme-connect.comnih.gov

| Compound | Role in Pathway | Reference |

|---|---|---|

| L-Phenylalanine | Primary Precursor | thieme-connect.comnih.gov |

| L-Tyrosine | Primary Precursor | thieme-connect.comnih.gov |

| Norbelladine | Core Precursor formed from Phenylalanine and Tyrosine derivatives | nih.gov |

| 4'-O-methylnorbelladine | Central Intermediate for Oxidative Coupling | thieme-connect.com |

| 11-hydroxyvittatine | Intermediate following para-para Oxidative Coupling | thieme-connect.com |

| Narciclasine | Final Natural Product containing the this compound motif | thieme-connect.comcore.ac.uk |

Chemoenzymatic Approaches Inspired by Biosynthesis

The proposed biosynthetic pathways have inspired highly effective chemoenzymatic strategies for the laboratory synthesis of conduramines and their parent alkaloids. researchgate.netthieme-connect.com These methods combine the high stereoselectivity of enzymatic reactions with the versatility of traditional organic chemistry. researchgate.net A central strategy mimics the initial oxidation of an aromatic ring seen in nature by using microbial dioxygenase enzymes. researchgate.netrsc.org

The most prominent example involves the use of toluene (B28343) dioxygenase (TDO), often from recombinant E. coli strains, to perform a stereospecific cis-dihydroxylation on simple aromatic substrates like bromobenzene (B47551) or chlorobenzene. tandfonline.comcapes.gov.brnih.govnih.gov This enzymatic step produces valuable chiral synthons (building blocks) that are not easily accessible through conventional chemical methods. researchgate.net These synthons can then be converted into a wide array of complex molecules, including this compound and its derivatives. nih.gov

A general chemoenzymatic sequence is outlined below:

| Step | Transformation | Methodology | Reference |

|---|---|---|---|

| 1 | Aromatic Dihydroxylation | Enzymatic (e.g., Toluene Dioxygenase) oxidation of an arene like bromobenzene to a cis-dihydrodiol. | nih.govnih.gov |

| 2 | Chemical Modifications | A multi-step sequence of chemical reactions, which can include protection of hydroxyl groups, epoxidation of the double bond, and nucleophilic opening of the epoxide with an azide (B81097) or other nitrogen source. | capes.gov.brnih.gov |

| 3 | Amine Formation & Deprotection | Reduction of the azide to an amine (e.g., via a Staudinger reaction) and removal of protecting groups to yield the final conduramine. | capes.gov.br |

This powerful approach has been pioneered and extensively used by researchers such as Tomas Hudlicky to achieve the total synthesis of numerous Amaryllidaceae alkaloids, including narciclasine and pancratistatin, demonstrating the utility of using biosynthesis as an inspiration for complex molecule construction. nih.govnih.govacademictree.org

Iii. Synthetic Methodologies for Conduramine a

Total Synthesis Approaches to Conduramine A and its Stereoisomers

The total synthesis of this compound and its various stereoisomers has been a fertile ground for the development of novel synthetic strategies. These approaches often aim for flexibility to access a range of stereochemically diverse aminocyclitols. acs.org

Retrosynthetic analysis of this compound reveals several key disconnections that form the basis of various synthetic plans. A common strategy involves the disconnection of the carbon-nitrogen bond, leading back to a polyhydroxylated cyclohexene (B86901) precursor. Another key disconnection targets the carbon-carbon double bond, often suggesting a Diels-Alder reaction or a ring-closing metathesis (RCM) as a key construction step.

A frequently employed retrosynthetic approach starts from a functionalized cyclohexene derivative. For instance, the synthesis can be traced back to a cyclohexadiene, which can be further simplified to readily available starting materials like benzene (B151609). thieme-connect.com One notable strategy involves the use of a masked o-benzoquinone in a hetero-Diels-Alder reaction. researchgate.net This approach allows for the stereocontrolled installation of both oxygen and nitrogen functionalities.

Another powerful retrosynthetic strategy begins with a bicyclic system, such as a 7-azabicyclo[2.2.1]heptane derivative. acs.org The rigid bicyclic framework allows for excellent stereocontrol during the introduction of substituents. Subsequent fragmentation of this system then reveals the desired conduramine skeleton. acs.org This approach highlights the utility of strain-release-driven reactions in complex molecule synthesis.

Given the chiral nature of this compound, the development of asymmetric syntheses has been a major focus. These strategies aim to control the absolute stereochemistry of the multiple stereocenters present in the molecule. The main approaches include the use of chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric transformations.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. numberanalytics.com In the context of this compound synthesis, chiral auxiliaries have been employed to control the stereochemical outcome of key bond-forming reactions. numberanalytics.com

One example involves the use of a chiral auxiliary derived from (1R)-(-)-10-camphorsulfonic acid to resolve a mixture of diastereomeric compounds. d-nb.info Another strategy utilizes a chiral auxiliary to direct the stereoselective hetero-Diels-Alder reaction of nitroso dienophiles with masked o-benzoquinones, leading to optically pure conduramines. researchgate.net The use of two chiral auxiliaries, known as double asymmetric synthesis, can achieve even higher levels of diastereoselectivity. numberanalytics.com

| Chiral Auxiliary Approach | Key Reaction | Starting Material | Reference |

| Camphorsulfonic acid derivative | Resolution of diastereomers | Protected conduramine precursor | d-nb.info |

| Chiral nitroso dienophile | Hetero-Diels-Alder reaction | Masked o-benzoquinone | researchgate.net |

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. While specific organocatalytic total syntheses of this compound are less commonly reported, the principles of organocatalysis are highly relevant. For instance, asymmetric aminoxylation and related reactions catalyzed by small organic molecules could provide a direct route to the key amino alcohol functionality of conduramines.

The Petasis borono-Mannich (PBM) reaction, a multicomponent reaction, has been utilized in the synthesis of conduramine precursors from carbohydrate-derived aldehydes. researchgate.net This reaction, while often not strictly catalytic in its classic form, showcases the power of multicomponent strategies in rapidly building molecular complexity. Asymmetric versions of the Petasis reaction are an active area of research. researchgate.net

Transition metal catalysis has revolutionized asymmetric synthesis, and its application to the synthesis of this compound and its analogs is well-documented. acs.org Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly powerful method for the enantioselective formation of carbon-nitrogen and carbon-carbon bonds. acs.orgscispace.com

In one approach, a palladium-catalyzed asymmetric desymmetrization of a meso-1,4-dibenzolate was used to construct a highly oxidized cyclohexane (B81311) architecture, which served as a precursor in a formal asymmetric synthesis of this compound. nih.gov This strategy highlights the efficiency of desymmetrizing prochiral starting materials. Another example involves the palladium-catalyzed asymmetric amination of a cyclohexenol-derived carbonate to afford an enantioenriched allylic sulfamate, a key intermediate for conduramine B. scispace.com Molybdenum-catalyzed asymmetric allylic alkylation has also been employed in the synthesis of related nitrogen-containing natural products. stanford.edu

| Catalyst System | Key Reaction | Substrate | Outcome | Reference |

| Pd(0)/Chiral Ligand | Asymmetric Allylic Alkylation | meso-1,4-dibenzolate | Enantioselective desymmetrization | nih.gov |

| Pd₂(dba)₃•CHCl₃/Chiral Ligand | Asymmetric Allylic Amination | Cyclohexenol-derived carbonate | Enantioenriched allylic sulfamate | scispace.com |

| Mo-based catalyst | Asymmetric Allylic Alkylation | Allylic phosphate (B84403) & alkyl oxindole (B195798) | Chiral oxindole product | stanford.edu |

Organocatalytic Approaches

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical reactions to achieve efficient and sustainable synthetic routes. core.ac.uk This approach has been successfully applied to the synthesis of conduramines and related aminocyclitols.

A key enzymatic reaction utilized in these syntheses is the dioxygenase-catalyzed dihydroxylation of aromatic compounds. core.ac.uktandfonline.com For example, the enzymatic oxidation of bromobenzene (B47551) by toluene (B28343) dioxygenase produces a chiral dienediol, which serves as a versatile starting material for the synthesis of various conduramine isomers, including (-)-conduramine C-4. tandfonline.comcapes.gov.br This enzymatic step establishes the initial stereochemistry, which is then elaborated through chemical transformations. capes.gov.br

Another chemoenzymatic strategy involves the use of enzymes for the stereoselective introduction of the nitrogen functionality. For instance, a novel synthesis of an allo-inosamine hexaacetate from benzyl (B1604629) azide (B81097) employed an enzymatic dioxygenation followed by an allylic azide researchgate.netresearchgate.net sigmatropic shift. researchgate.net

The synthesis of (+)-narciclasine, a natural product for which conduramines are precursors, has been achieved through a chemoenzymatic route starting with the enzymatic oxidation of dibromobenzene. capes.gov.br These examples underscore the power of enzymes to provide enantiopure building blocks that are often difficult to access through purely chemical means. core.ac.uk

| Enzyme | Reaction | Substrate | Product | Reference |

| Toluene Dioxygenase | Dihydroxylation | Bromobenzene | Chiral dienediol | tandfonline.comcapes.gov.br |

| Toluene Dioxygenase | Dihydroxylation | Dibromobenzene | Dihydroxylated intermediate | capes.gov.br |

| Toluene Dioxygenase | Dioxygenation | Benzyl azide | Dihydroxylated intermediate | researchgate.net |

Stereoselective and Regioselective Functionalization

The precise control over the arrangement of functional groups on the cyclohexene core is paramount in the synthesis of specific conduramine isomers like this compound. This is achieved through various stereoselective and regioselective functionalization strategies.

A key challenge in conduramine synthesis is the stereocontrolled introduction of the amino and hydroxyl groups onto the cyclohexene ring. One approach involves the use of chiral starting materials to guide the stereochemical outcome. For instance, the synthesis of this compound-1 has been achieved from L-tartaric acid. d-nb.info In this method, a divinyl carbinol is formed through a diastereoselective addition of divinyl zinc to a dialdehyde (B1249045) derived from L-tartaric acid. d-nb.info Subsequent ring-closing metathesis (RCM) of the resulting diene affords a cyclic diol, setting the stage for the introduction of the amino group. d-nb.info

Another strategy employs the Diels-Alder reaction to establish the initial stereochemistry. The reaction between masked o-benzoquinones and homochiral nitroso dienophiles has been utilized to produce key intermediates for the synthesis of various conduramines, including (-)-conduramine A-1. thieme-connect.comresearchgate.netnih.govacs.org This hetero-Diels-Alder reaction proceeds with high stereoselectivity, enabling the synthesis of optically pure conduramines. thieme-connect.comresearchgate.netnih.govacs.org

Furthermore, intramolecular Petasis-type condensation has been shown to proceed with remarkable anti stereoselectivity in the formation of the β-amino alcohol motif, a key structural feature in some conduramine syntheses. acs.orgacs.org This method offers an alternative and highly stereocontrolled route to aminocyclohexene precursors. acs.orgacs.org

Epoxidation of a cyclohexene precursor followed by ring-opening is a common and effective strategy for introducing hydroxyl and amino functionalities with defined stereochemistry. The diastereoselectivity of the epoxidation can be directed by existing functional groups on the ring. For example, hydroxyl-directed epoxidation, where a resident hydroxyl group directs the epoxidizing agent to the same face of the double bond, is a powerful tool. researchgate.netx-mol.netacs.orgfigshare.comox.ac.uk

In addition to substrate-controlled diastereoselectivity, enantioselective epoxidation methods have been employed. The Sharpless asymmetric epoxidation is a key reaction in the stereodivergent synthesis of conduramines, allowing for the creation of specific enantiomers. nih.gov This method has been instrumental in preparing enantiomerically pure 6-amino-cyclohex-3-ene-1,2-diols, which are versatile building blocks for various natural products. nih.gov

The epoxidation of racemic cis-2-(N-benzylamino)cyclohex-3-en-1-ol and its dibenzylamino counterpart using m-CPBA in the presence of an acid like HBF₄ proceeds with high diastereoselectivity (>95:5 dr). researchgate.netacs.org This high level of control is attributed to ammonium-directed epoxidation, where the in situ formed ammonium (B1175870) ion directs the epoxidation. researchgate.netacs.orgacs.org This contrasts sharply with the epoxidation of the corresponding trans-diastereomer, which shows little to no selectivity, highlighting the profound influence of the substrate's relative configuration. acs.org

| Epoxidation Method | Substrate | Key Features | Outcome | Reference(s) |

| Sharpless Asymmetric Epoxidation | Allylic Alcohols | Catalytic, enantioselective | Enantiomerically enriched epoxides | nih.gov |

| Ammonium-Directed Epoxidation | cis-2-(N-benzylamino)cyclohex-3-en-1-ol | High diastereoselectivity | syn-epoxide | researchgate.netacs.org |

| Hydroxyl-Directed Epoxidation | Allylic Alcohols | Substrate-controlled | syn-epoxide | researchgate.netx-mol.netacs.orgfigshare.comox.ac.uk |

| Peracid Oxidation | Aminocyclohexadiene | Stereospecific | β-epoxide | acs.org |

The regioselectivity of the epoxide ring-opening is as critical as the stereoselectivity of its formation. The choice of nucleophile and reaction conditions dictates which carbon of the epoxide is attacked, thereby determining the final arrangement of the amino and hydroxyl groups.

In many syntheses of this compound and its isomers, the epoxide ring is opened by an azide nucleophile (NaN₃), which is subsequently reduced to the amine. d-nb.infotandfonline.com For example, in a synthesis of this compound-1, a cyclic diol is first epoxidized, and the resulting epoxide is then heated with an azide to yield allylic azides. d-nb.info The regioselectivity of this opening can be influenced by the reaction temperature. d-nb.info

The ring-opening of epoxides can also be achieved with high regiocontrol using other nucleophiles. For instance, the reaction of an epoxy alcohol with a cuprate (B13416276) reagent typically results in the nucleophilic attack at the C2 position. nih.gov Similarly, hydride reagents like Red-Al can be used for the regioselective reduction of 2,3-epoxy alcohols at the C2 position. nih.gov The presence of bulky protecting groups can also direct the ring-opening to the less sterically hindered carbon of the epoxide. beilstein-journals.org

A notable strategy involves the in situ epoxidation of an amino alcohol followed by hydrolytic ring-opening. researchgate.netx-mol.netacs.orgfigshare.com This tandem process, often promoted by an acid, can proceed via either a direct (Sₙ2-type) or conjugate (Sₙ2'-type) ring-opening of the intermediate epoxide, with the outcome influenced by competitive ammonium-directed and hydroxyl-directed epoxidation processes. researchgate.netx-mol.netacs.orgfigshare.com

| Epoxide Substrate | Reagent/Conditions | Key Outcome | Product Type | Reference(s) |

| Cyclic Epoxide | NaN₃, heat | Regioselective azide addition | Allylic azide | d-nb.infotandfonline.com |

| Epoxy Alcohol | Cuprates | Nucleophilic attack at C2 | 1,3-diol | nih.gov |

| 2,3-Epoxy Alcohol | Red-Al | Regioselective reduction at C2 | 1,3-diol | nih.gov |

| Amino Alcohol | HBF₄, m-CPBA, H₂O | In situ epoxidation and hydrolytic ring-opening | Conduramine derivative | researchgate.netx-mol.netacs.orgfigshare.com |

| Epoxy Alkene | Various Nucleophiles | Regio- and stereocontrolled opening | Functionalized cyclohexene |

Diastereoselective and Enantioselective Epoxidation Reactions

Key Reactions and Methodological Advances

The synthetic toolbox for constructing this compound has been significantly enriched by the application of powerful and versatile chemical reactions. Among these, the Diels-Alder reaction and Ring-Closing Metathesis have emerged as particularly impactful.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been effectively utilized in the synthesis of this compound and its isomers. A notable application is the enantioselective nitroso-Diels-Alder (NDA) reaction. nih.gov For instance, the reaction of 2-nitrosopyridine (B1345732) with various dienes, catalyzed by a Cu(I)/Walphos-CF₃ complex, can produce cycloadducts in high yields and with excellent enantioselectivities. nih.gov This methodology has been successfully applied to a short and efficient synthesis of (-)-peracetylated this compound-1. d-nb.infonih.gov

Another elegant approach involves the highly stereoselective hetero-Diels-Alder reaction of masked o-benzoquinones (MOBs) with homochiral nitroso dienophiles. researchgate.netnih.govacs.org This strategy has proven versatile for the synthesis of a range of optically pure conduramines, including (+)-ent-conduramine F-1, (+)-conduramine E-1, and (-)-conduramine A-1. thieme-connect.comresearchgate.netnih.govacs.org The high degree of stereocontrol inherent in these cycloaddition reactions is a significant advantage for constructing the chiral aminocyclohexene core. researchgate.netnih.govacs.org

The Diels-Alder adduct of Boc-pyrrole and p-toluenesulfonylacetylene has also served as a versatile starting point for the synthesis of various racemic and optically pure conduramines, including (±)-conduramine A-1 and (±)-conduramine F-1. acs.org

| Diels-Alder Variant | Reactants | Catalyst/Conditions | Key Product | Application | Reference(s) |

| Enantioselective Nitroso-Diels-Alder | 2-Nitrosopyridine, Dienes | [CuPF₆(MeCN)₄]/Walphos-CF₃ | Chiral Cycloadduct | Synthesis of (-)-peracetylated this compound-1 | d-nb.infonih.gov |

| Hetero-Diels-Alder | Masked o-Benzoquinones, Homochiral Nitroso Dienophiles | N/A | Chiral Cycloadduct | Syntheses of various optically pure conduramines | thieme-connect.comresearchgate.netnih.govacs.org |

| Diels-Alder Cycloaddition | Boc-pyrrole, p-Toluenesulfonylacetylene | N/A | Bicyclic Adduct | Synthesis of (±)-conduramine A-1 and F-1 | acs.org |

Ring-Closing Metathesis (RCM) has become a cornerstone in modern organic synthesis for the construction of cyclic systems, and its application in conduramine synthesis is well-documented. organic-chemistry.orgresearchgate.net RCM is particularly useful for forming the cyclohexene ring from an acyclic diene precursor, often prepared from chiral starting materials to ensure enantiomeric purity.

For example, a key step in a synthesis of this compound-1 from L-tartaric acid is the RCM of a divinyl carbinol derivative to form the corresponding cyclic diol. d-nb.info This reaction efficiently constructs the six-membered ring with the stereocenters derived from the starting material intact. d-nb.info Similarly, the synthesis of conduramine F-1 and ent-conduramine E-1 derivatives has been achieved from D-mannitol, where RCM of a diene formed by sequential vinylation was a key transformation. researchgate.net

RCM has also been employed in divergent synthetic strategies. In one such approach, a common precursor derived from tri-O-benzyl-D-glucal was subjected to vinylation followed by RCM with a Grubbs' I catalyst to afford the cyclohexene cores of conduramine B-2 and ent-conduramine F-2. rsc.orgrsc.org This highlights the power of RCM in accessing multiple conduramine isomers from a single advanced intermediate. rsc.orgrsc.org The synthesis of diastereomers of 6-amino-cyclohex-3-ene-1,2-diols (4-deoxy-3-conduramines) has also been achieved using RCM as a key ring-forming step. nih.gov

| Starting Material/Precursor | RCM Catalyst | Product | Target Conduramine(s) | Reference(s) |

| Divinyl Carbinol from L-Tartaric Acid | Not specified | Cyclic Diol | This compound-1 | d-nb.info |

| Diene from D-Mannitol | Not specified | Cyclohexene Derivative | Conduramine F-1, ent-Conduramine E-1 | researchgate.net |

| Diene from Tri-O-benzyl-D-glucal | Grubbs' I Catalyst | Cyclohexene Derivative | Conduramine B-2, ent-Conduramine F-2 | rsc.orgrsc.org |

| Acyclic Diene from Sharpless Epoxidation product | Grubbs' I Catalyst | 4-Deoxy-3-conduramine | General building block | nih.gov |

Amination Reactions (e.g., CSI-mediated, allylic azide shifts)

The introduction of the crucial amine functionality onto the cyclohexene core is a pivotal step in the synthesis of conduramines. Various amination strategies have been developed to achieve this transformation with high regio- and stereoselectivity.

Chlorosulfonyl Isocyanate (CSI)-Mediated Amination

A notable method for amination involves the use of chlorosulfonyl isocyanate (CSI). This reagent has been effectively used in the synthesis of ent-conduramine C-1 derivatives starting from D-ribose. nih.govresearchgate.net The key step is a regioselective and diastereoselective amination of polybenzyl ethers mediated by CSI. nih.gov The proposed mechanism for CSI-mediated amination suggests the formation of a carbocation intermediate, with the stability of this intermediate influencing the reaction's outcome. researchgate.net This methodology has proven successful in synthesizing various aminocyclitols and their derivatives. nih.govresearchgate.net For instance, a concise synthesis of ent-conduramine C-1 and its derivatives was achieved where the key steps included this CSI-mediated amination, followed by chelation-controlled carbonyl addition and intramolecular olefin metathesis. nih.gov

Allylic Azide Shifts

The acs.orgacs.org sigmatropic rearrangement of allylic azides, often referred to as the Winstein rearrangement, is a powerful method for installing an allylic amine group. nih.govacs.org This rearrangement can proceed to an equilibrium mixture of isomers, with stereoelectronic effects and conjugation playing key roles in determining the position of the equilibrium. nih.gov

This strategy has been applied in the synthesis of several conduramines. For example, a flexible synthesis of (+)-valienamine, this compound-1, and conduramine E was developed based on the acs.orgacs.org sigmatropic rearrangement of allylic azides derived from a C₂-symmetric chiral substrate. acs.org In one approach, a cyclic diol undergoes epoxidation and subsequent heating with an azide to yield allylic azides, which are then reduced to form conduramines A-1 and E. d-nb.info Another chemoenzymatic synthesis utilized an allylic azide double sigmatropic acs.orgacs.org shift to introduce the nitrogen functionality stereoselectively. researchgate.net

The Mitsunobu reaction is often employed to generate the initial allylic azide from an allylic alcohol. This reaction typically proceeds with inversion of configuration to furnish the azide, which can then undergo the sigmatropic rearrangement. researchgate.netmdpi.com This combination of Mitsunobu reaction and azide shift was used in a total synthesis of ent-conduramine, where a cyclic diol was converted to an allylic azide via a acs.orgacs.org sigmatropic rearrangement, and the stereochemistry was then adjusted using the Mitsunobu reaction to yield a 1,4-syn type azido (B1232118) alcohol. researchgate.netmdpi.com

Synthesis of this compound Derivatives and Analogues

The core conduramine structure serves as a scaffold for the synthesis of a wide array of derivatives and analogues, which are often explored for enhanced biological activity.

N-Substituted Conduramine Analogues

Modification of the amino group is a common strategy for generating conduramine analogues. A method has been reported for the synthesis of N-substituted conduramines from cyclohexa-1,4-diene in as few as five steps. x-mol.netacs.orgnih.govacs.orgox.ac.uk The process involves the ring-opening of benzene oxide with a primary amine to create an N-substituted amino alcohol. x-mol.netacs.orgacs.org Subsequent epoxidation and in-situ hydrolytic ring-opening yield the N-substituted conduramine derivatives directly. x-mol.netacs.orgnih.govacs.org

Research has shown that N-substitution can significantly impact biological activity. For example, the preparation of N-benzylated conduramines F-1 demonstrated that N-benzylation of (+)-ent-conduramine F-1 enhances its inhibitory activity against α-glucosidases. nih.gov

Table 1: Synthesis of Racemic N-Benzyl Conduramine Isomers

| Product | Isomer |

|---|---|

| 18 | N-Benzyl Conduramine A1 |

| 19 | N-Benzyl Conduramine A2 |

| 20 | N-Benzyl Conduramine E2 |

| 21 | N-Benzyl Conduramine F2 |

Data sourced from a synthetic route starting from cyclohexa-1,4-diene. acs.org

Dimeric Conduramine Structures

Dimeric analogues of conduramines represent another class of derivatives that have been synthesized and evaluated. A number of dimeric conduramine and conduritol analogues have been prepared from naphthalene (B1677914) using a combination of enzymatic and chemical methods. researchgate.netrsc.orgresearchgate.net This chemoenzymatic approach allows for the generation of oxygenated derivatives with high stereo- and regiocontrol in a limited number of steps. rsc.orgresearchgate.net These dimeric structures have been tested for their inhibitory activity against various glycosidases. rsc.orgresearchgate.net

Isomeric Conduramine Syntheses (e.g., A-1, A-2, E-2, F-1)

The synthesis of specific conduramine isomers is a major focus of research, as the stereochemistry of the hydroxyl and amino groups dictates the molecule's biological function.

This compound-1 : Several routes to (-)-conduramine A-1 have been reported. One efficient synthesis applies an enantioselective nitroso-Diels–Alder reaction as the key step to produce (-)-peracetylated this compound-1. d-nb.infonih.gov Another approach starts from L-tartaric acid, proceeding through a ring-closing metathesis and an allylic azide shift to furnish this compound-1. d-nb.info A six-step synthesis from cyclohexa-1,4-diene has also been developed, which can produce enantiopure (−)-conduramine A1. x-mol.netacs.org Racemic (±)-conduramine A-1 has been synthesized from N-tert-butoxycarbonylpyrrole via cis-dihydroxylation of a cyclohexadiene intermediate. acs.org

This compound-2 and E-2 : The first syntheses of enantiopure (−)-conduramine A2 and (−)-conduramine E2 were achieved in a six-step sequence from cyclohexa-1,4-diene. x-mol.netacs.orgnih.govacs.org The key steps involve the ring-opening of benzene oxide with a primary amine, followed by a diastereoselective epoxidation of the resulting amino alcohol, which is then ring-opened to give the final products. x-mol.netacs.orgnih.gov The selectivity of the epoxidation is influenced by competitive ammonium-directed and hydroxyl-directed processes. x-mol.netacs.orgnih.gov

Conduramine F-1 : Both racemic and enantiopure forms of conduramine F-1 have been synthesized. A synthesis of (±)-conduramine F-1 starts from N-tert-butoxycarbonylpyrrole, where a cyclohexadiene intermediate is oxidized with a peracid to form an epoxide, which is then opened to a trans-diol that is converted to the final product. acs.org Another route to (–)-conduramine F-1 begins with (±)-7-oxabicyclo[2.2.1]hept-5-en-2-one. d-nb.infothieme-connect.com Additionally, syntheses of (+/-)-conduramine F-1, (-)-conduramine F-1, and (+)-ent-conduramine F-1 have been presented in studies focused on α-glucosidase inhibitors. nih.gov A diversity-oriented strategy from L-tartaric acid has also been used to produce ent-conduramine F-1. acs.org

Table 2: Selected Syntheses of Conduramine Isomers

| Conduramine Isomer | Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| (-)-Conduramine A-1 | Diene & 2-nitrosopyridine | Enantioselective Nitroso-Diels-Alder reaction | d-nb.infonih.gov |

| (-)-Conduramine A-2 | Cyclohexa-1,4-diene | Benzene oxide ring-opening, epoxidation | x-mol.netacs.org |

| (-)-Conduramine E-2 | Cyclohexa-1,4-diene | Benzene oxide ring-opening, epoxidation | x-mol.netacs.orgnih.gov |

| (±)-Conduramine F-1 | N-Boc-pyrrole | Peracid oxidation, epoxide opening | acs.org |

| ent-Conduramine F-1 | L-tartaric acid | Epoxidation, Heck arylation | acs.org |

Iv. Mechanistic Investigations of Biological Activities

Glycosidase Inhibitory Activity

Conduramines are recognized as a class of aminocyclitols with notable glycosidase inhibitory properties. arkat-usa.orgwgtn.ac.nz Their structural similarity to the transition state of glycosidic bond cleavage allows them to interact with glycosidase enzymes, interfering with their catalytic function. arkat-usa.org

Research has identified α-glucosidase as a primary target for the inhibitory action of conduramine derivatives. researchgate.netresearchgate.netnih.gov Specific derivatives of ent-conduramine C-1 have demonstrated potent, dose-dependent inhibition of yeast α-glucosidase. researchgate.net Further studies have revealed that these compounds can also inhibit rat intestinal α-glucosidases, particularly maltase and sucrase. researchgate.net

The specificity of these interactions is a key area of investigation. For instance, a study on N-substituted (+)-conduramine F-4 derivatives showed they did not inhibit human β-glucosidase or human α-galactosidase, indicating a high degree of specificity for their target enzymes. rsc.org The design strategy of simplifying a more potent inhibitor structure, like valienamine (B15573), to a conduramine scaffold has been intentionally used to reduce strong inhibitory activity against certain enzymes while developing other therapeutic properties. researchgate.netscispace.comjst.go.jp This highlights the tunability and specificity of the conduramine core. In one study, N-arylmethyl ent-conduramine F-1 was specifically examined for its interaction with α-glucosidases. researchgate.net

Kinetic studies have quantified the inhibitory potential of various conduramine derivatives, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. The IC50 is the concentration of an inhibitor required to reduce the velocity of an enzymatic reaction by 50% and is a standard measure of inhibitor potency. qeios.comcore.ac.uknih.gov

A concise synthesis of ent-conduramine C-1 derivatives produced compounds with significant α-glucosidase inhibitory activity. nih.gov Two such derivatives, identified as compounds 18 and 19 , were found to be more potent than the well-known α-glucosidase inhibitor acarbose, exhibiting IC50 values of 0.65 mM and 0.26 mM, respectively, compared to acarbose's 1.05 mM. researchgate.netnih.gov Other synthesized ent-conduramine C-1 derivatives also showed potent inhibition of yeast α-glucosidase, with IC50 values ranging from 0.15 mM to 3.52 mM. researchgate.net In contrast, N-substituted (+)-conduramine F-4 derivatives showed minimal inhibition against human β-glucosidase and α-galactosidase, with IC50 values greater than 1 mM. rsc.org

Kinetic mechanism studies on an ent-conduramine C-1 derivative indicated a competitive mode of inhibition towards maltase and sucrase. researchgate.net This means the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. nih.gov

Table 1: IC50 Values of Selected Conduramine Derivatives against Glycosidases

| Compound/Derivative | Target Enzyme | IC50 Value | Source |

| ent-Conduramine C-1 derivative 19 | α-Glucosidase | 0.26 mM | researchgate.netnih.gov |

| ent-Conduramine C-1 derivative 12 | Yeast α-Glucosidase | 0.15 mM | researchgate.net |

| ent-Conduramine C-1 derivative 18 | α-Glucosidase | 0.65 mM | researchgate.netnih.gov |

| N-cyclohexylmethyl-conduramine F-4 | Not specified | 60 µM | nih.gov |

| N-substituted (+)-conduramine F-4 derivatives | Human β-glucosidase | > 1 mM | rsc.org |

| N-substituted (+)-conduramine F-4 derivatives | Human α-galactosidase | > 1 mM | rsc.org |

| Acarbose (Reference) | α-Glucosidase | 1.05 mM | researchgate.netnih.gov |

The inhibitory action of conduramines stems from their specific interaction with the enzyme's active site. nih.govnih.gov The active site is a groove or pocket on the enzyme's surface where the substrate binds and the chemical reaction occurs. nih.gov Inhibitors like conduramines bind to this site, preventing the natural substrate from doing so. nih.gov This binding is stabilized by noncovalent interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.gov

Molecular docking simulations have provided detailed insights into these interactions. For ent-conduramine C-1 derivatives, docking studies revealed that their binding profiles to key amino acid residues within the active site of α-glucosidase were similar to that of the established drug voglibose. researchgate.net Advanced techniques like Saturation Transfer Difference (STD) NMR spectroscopy have been used to map the specific parts of N-arylmethyl ent-conduramine F-1 that are in close contact with the α-glucosidase enzyme inside its binding cavity. researchgate.net These studies confirm that the inhibitor binds in the active site and elucidate the precise orientation and intermolecular contacts that are responsible for the inhibition. researchgate.net

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For conduramine derivatives, SAR studies have been crucial for optimizing their inhibitory potency and specificity.

One key area of modification is the N-substituent on the conduramine ring. For N-alkyl-conduramine F-4 derivatives, the length of the N-alkyl chain was found to be a critical determinant of inhibitory potency against glucocerebrosidase, with activity increasing from a four-carbon chain to an eight-carbon chain before decreasing. nih.gov In another study targeting β-galactosidase, the hydrophobic space near the active site suggested that alkyl or aryl groups on the nitrogen atom would be beneficial. rsc.org This led to the finding that a 2-branched alkylamino group was a preferable substituent for enhancing the desired activity. rsc.org The role of aromatic moieties on N-arylmethyl ent-conduramine F-1 has also been specifically studied to understand their contribution to the inhibitory effect on α-glucosidases. researchgate.net Furthermore, the introduction of a propane-1,3-diol group to the core aminocyclitol structure has been proposed as a promising strategy for discovering new and effective α-glucosidase inhibitors. researchgate.net

Molecular Mechanisms of Enzyme-Conduramine Interactions (e.g., active site binding)

Pharmacological Chaperone Activity

Beyond enzyme inhibition, certain conduramine derivatives function as pharmacological chaperones (PCs). This therapeutic strategy applies to diseases caused by protein misfolding, such as some lysosomal storage disorders (LSDs). scispace.comjst.go.jpjst.go.jp In these conditions, a genetic mutation leads to the production of an unstable, misfolded enzyme that is prematurely degraded and cannot reach its proper location in the cell, the lysosome. scispace.comjst.go.jpresearchgate.net PCs are small molecules that can bind to these misfolded enzymes, stabilizing their structure and facilitating their correct transport to the lysosome, thereby increasing the residual enzyme activity. jst.go.jpresearchgate.netresearchgate.net

Many PCs are, in fact, active-site-directed glycosidase inhibitors. jst.go.jpresearchgate.net The strategy often involves modifying a known inhibitor to reduce its inhibitory activity while enhancing its stabilizing, or chaperone, effect. scispace.comjst.go.jpresearchgate.net This has been a key approach in the development of conduramine-based PCs. researchgate.netjst.go.jpresearchgate.netresearchgate.net

The chaperone activity of conduramine derivatives has been primarily investigated in the context of LSDs caused by deficiencies in β-galactosidase and glucocerebrosidase. nih.govresearchgate.net

Mutant β-galactosidase: A deficiency in this enzyme leads to GM1-gangliosidosis and Morquio B disease. researchgate.netjst.go.jpnih.gov N-substituted (+)-conduramine F-4 derivatives have been specifically designed as potential PCs for GM1-gangliosidosis. rsc.orgresearchgate.net Research has shown that these derivatives can enhance the activity of mutated β-galactosidase. researchgate.net A derivative featuring an N-cyclohexylmethyl group was particularly effective, demonstrating a significant enhancement of the R201C mutant β-galactosidase activity. rsc.orgresearchgate.netresearchgate.net This specific derivative was identified as the most promising PC candidate for GM1-gangliosidosis from its series, providing an 8.5-fold enhancement in enzyme activity while maintaining only moderate inhibitory activity (IC50 = 60 µM). nih.gov

Glucocerebrosidase (GCase): Mutations in the gene encoding GCase cause Gaucher disease, the most common LSD. researchgate.net The development of PCs for GCase is an active area of research. researchgate.net While much of the foundational work has been on related iminosugars and valienamines, the principles of chaperone therapy are directly applicable. researchgate.netresearchgate.net Studies on related aminocyclitols have shown that N-alkylation is a key factor for chaperone activity, with an N-cyclohexylmethyl substituent again showing excellent chaperone effects for GCase. researchgate.net This underscores a recurring structural motif for effective pharmacological chaperoning in this class of compounds.

Table 2: Pharmacological Chaperone Targets for Conduramine Derivatives

| Compound Class | Targeted Misfolded Enzyme | Associated Disease | Specific Mutant | Observed Effect | Source |

| N-substituted (+)-conduramine F-4 derivatives | β-Galactosidase | GM1-gangliosidosis | R201C | Significant enhancement of enzyme activity | rsc.orgresearchgate.netresearchgate.net |

| N-cyclohexylmethyl-conduramine F-4 | β-Galactosidase | GM1-gangliosidosis | Not specified | 8.5-fold activity enhancement | nih.gov |

Mechanisms of Enzyme Stabilization and Trafficking Enhancement

Pharmacological chaperones (PCs) are small molecules designed to rectify protein misfolding, a common consequence of genetic mutations that leads to disease. mdpi.comrsc.org In the context of lysosomal storage disorders (LSDs), many mutations result in enzymes that, while potentially active, are structurally unstable. researchgate.netresearchgate.net This instability causes them to be identified as defective by the cell's quality control system within the endoplasmic reticulum (ER) and targeted for premature destruction via the ER-associated degradation pathway. rsc.org Consequently, these enzymes fail to reach the lysosome, the cellular compartment where they are needed to break down specific substrates. researchgate.netresearchgate.net This leads to the pathological accumulation of these substrates, causing the symptoms associated with the specific LSD. researchgate.net

The therapeutic mechanism of conduramine A derivatives is based on their function as pharmacological chaperones. These compounds are engineered to bind specifically, but reversibly, to the misfolded mutant enzyme within the ER. rsc.org This binding event stabilizes the enzyme's three-dimensional structure, essentially correcting the conformational defect and enabling it to pass the ER's quality control checks. rsc.orgjst.go.jp

Once stabilized, the enzyme-chaperone complex is trafficked from the ER, through the Golgi apparatus, and ultimately to the lysosome. rsc.org The acidic environment of the lysosome (pH ~4.5-5.0) plays a crucial role in the next step. The change in pH is believed to promote the dissociation of the chaperone from the enzyme. jst.go.jpdokumen.pub Once freed, the now correctly localized enzyme can engage with its intended substrate and perform its catalytic function, thereby reducing the harmful accumulation of lysosomal storage products. jst.go.jp The released chaperone can then be recycled to interact with another molecule of the misfolded enzyme or be secreted from the cell. jst.go.jp A key goal in the development of conduramine-based chaperones has been to create molecules that effectively stabilize the target enzyme while exhibiting low intrinsic inhibitory activity, ensuring that the restored enzyme can function efficiently upon reaching the lysosome. researchgate.netresearchgate.net

Structure-Activity Relationships (SAR) for Chaperone Efficacy

The development of effective pharmacological chaperones requires a delicate balance between binding affinity for enzyme stabilization and weak inhibitory activity to ensure the restored enzyme is functional. Structure-activity relationship (SAR) studies have been pivotal in optimizing conduramine-based compounds to achieve this balance, particularly for GM1-gangliosidosis, a lysosomal storage disorder caused by deficient β-galactosidase activity.

Initial research often started from potent glycosidase inhibitors, such as N-octyl-4-epi-β-valienamine (NOEV), which showed good chaperoning capabilities but also strong enzyme inhibition. researchgate.netresearchgate.net The strategic shift was to simplify the core structure from a valienamine ring to a conduramine ring. This modification was intended to reduce the inherent inhibitory activity against the target enzyme. researchgate.netresearchgate.net

With a less inhibitory core, research then focused on modifying the side chains of the conduramine scaffold to enhance chaperone efficacy. researchgate.netresearchgate.netscispace.com A series of N-substituted (+)-conduramine F-4 derivatives were synthesized and evaluated. The primary goal was to identify substituents that could increase the enzyme enhancement activity without significantly increasing inhibition. researchgate.net

A key finding from these SAR studies was the superior performance of a conduramine derivative featuring an N-cyclohexylmethyl group. researchgate.netresearchgate.net This specific derivative demonstrated a significant ability to enhance the activity of R201C mutated β-galactosidase, a common mutation in GM1-gangliosidosis. researchgate.netresearchgate.net It provided a much better ratio of chaperone activity to inhibitory effect compared to the original lead compound, NOEV. researchgate.net

| Compound | N-Substituent | Target Enzyme | Chaperone Activity (Fold Increase) | Inhibitory Potency (IC₅₀) |

|---|---|---|---|---|

| NOEV (Lead Compound) | Octyl | β-Galactosidase | Good | 0.2 µM |

| Conduramine F-4 Derivative (72) | Cyclohexylmethyl | R201C mutated β-Galactosidase | 8.5 | 60 µM |

This table presents a comparison between the lead compound NOEV and the optimized N-cyclohexylmethyl conduramine F-4 derivative, highlighting the successful strategy of reducing inhibitory potency while increasing chaperone efficacy. Data sourced from researchgate.net.

These findings underscore the importance of the N-substituent on the conduramine ring. The size, shape, and hydrophobicity of this group are critical determinants of the molecule's ability to effectively interact with and stabilize the mutant enzyme, ultimately enhancing its residual activity in patient-derived cells. researchgate.netnih.gov The success of the N-cyclohexylmethyl derivative established it as a promising candidate for further development as a treatment for GM1-gangliosidosis. nih.gov

Computational Docking and Molecular Dynamics Simulations of Chaperone Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools in the rational design and mechanistic understanding of pharmacological chaperones like this compound. mdpi.com These techniques provide molecular-level insights into how a chaperone interacts with its target enzyme, guiding the optimization of its structure for improved efficacy.

Molecular Docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, e.g., a conduramine derivative) to a second molecule (the receptor, e.g., a mutant β-galactosidase). mdpi.comnih.gov The process involves placing the ligand into the enzyme's active site in numerous possible conformations and using a scoring function to estimate the binding affinity for each pose. mdpi.com This scoring function evaluates factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. mdpi.com For conduramine derivatives, docking studies can:

Predict how the conduramine ring and its substituents fit within the enzyme's catalytic pocket.

Identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the chaperone.

Explain why certain derivatives (like the N-cyclohexylmethyl variant) exhibit higher chaperone efficacy than others by revealing more favorable binding modes. researchgate.net

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the chaperone-enzyme complex over time. nih.govnih.gov After a promising binding pose is identified through docking, an MD simulation can be run to model the movements and interactions of every atom in the system. nih.gov These simulations can reveal:

The stability of the chaperone within the active site.

The impact of environmental factors, such as pH, on the stability of the enzyme-chaperone complex, which can help explain the dissociation mechanism within the lysosome. dokumen.pub

While specific computational studies exclusively focused on this compound are not detailed in the provided literature, the principles are widely applied to pharmacological chaperones. For instance, simulations have been used to study the interaction of the chaperone 1-deoxygalactonojirimycin (DGJ) with mutant α-galactosidase A in Fabry disease, confirming that the chaperone can stabilize the protein. nih.gov Similarly, computational analyses have elucidated pH-dependent interactions for related chaperones like NOEV. dokumen.pub These established methodologies are directly applicable to understanding how this compound derivatives bind to and stabilize their target enzymes, providing a powerful predictive tool to accelerate the development of new and more potent therapeutic agents. mdpi.com

V. Preclinical Evaluation in Disease Models

In Vitro Cellular Studies

In vitro experiments using patient-derived cell cultures are a foundational step in preclinical evaluation, offering insights into a compound's efficacy and mechanism of action at the cellular level. For conduramine derivatives, these studies have centered on their function as pharmacological chaperones (PCs) for mutant enzymes associated with LSDs. rsc.org

GM1-gangliosidosis is a neurodegenerative LSD resulting from mutations in the GLB1 gene, which leads to a deficiency in the β-galactosidase (β-Gal) enzyme and a harmful accumulation of GM1 gangliosides. unipd.itjst.go.jp Pharmacological chaperones are small molecules designed to bind to and stabilize these unstable mutant enzymes, promoting their correct folding and transport to the lysosome, which can increase the residual enzyme activity. rsc.orgcsic.es

Research has focused on synthesizing and testing various N-substituted (+)-conduramine derivatives for their ability to boost the activity of mutant β-Gal in fibroblast cells from individuals with GM1-gangliosidosis. researchgate.net These studies revealed that the specific chemical group attached to the nitrogen atom of the conduramine structure is critical for its chaperone activity. A series of N-substituted (+)-conduramine F-4 derivatives were specifically engineered to have a weaker inhibitory effect on the enzyme while maximizing the enhancement of its activity. researchgate.netresearchgate.net Notably, a derivative featuring an N-cyclohexylmethyl group was found to increase the activity of the R201C mutant β-galactosidase by a remarkable 8.5-fold. csic.esresearchgate.netresearchgate.net

Table 1: Enhancement of β-Galactosidase Activity by Conduramine Derivatives in GM1-Gangliosidosis Fibroblasts

| Compound | Cell Line | Mutant Enzyme | Enhancement of Enzyme Activity |

|---|---|---|---|

| N-cyclohexylmethyl-(+)-conduramine F-4 | GM1-gangliosidosis fibroblasts | R201C β-galactosidase | 8.5-fold increase |

These results underscore the promise of conduramine-based molecules as pharmacological chaperones for GM1-gangliosidosis. The ongoing structure-activity relationship studies are vital for fine-tuning the balance between chaperone efficacy and enzyme inhibition. researchgate.net

For a pharmacological chaperone to be effective, it must be able to enter the cell and reach the endoplasmic reticulum (ER), the cellular compartment where newly made proteins are folded. While specific research detailing the cellular uptake and precise localization of conduramine A itself is limited in the available literature, the proven ability of its derivatives to enhance enzyme activity within intact cells strongly suggests that these compounds successfully cross the cell membrane and reach the necessary subcellular locations. The addition of lipophilic (fat-soluble) N-alkyl and N-cycloalkyl groups likely helps the compounds to pass through the cell's lipid-based membranes.

The fundamental problem in lysosomal storage disorders is the buildup of unprocessed materials, or substrates, inside the lysosomes. nih.gov Therefore, a primary indicator of a potential therapy's success is its capacity to reduce this accumulation. In GM1-gangliosidosis, the main goal is to lower the levels of stored GM1 ganglioside. Studies on pharmacological chaperones have demonstrated that boosting the activity of the mutant β-galactosidase enzyme leads to a reduction in these stored substrates. For instance, a related chaperone, N-octyl-4-epi-β-valienamine (NOEV), was shown to decrease GM1-ganglioside levels in the brain of a mouse model. csic.es It is therefore anticipated that the increased enzyme function resulting from treatment with conduramine derivatives would also lead to a reduction in stored GM1 ganglioside in cellular models.

In Vivo Animal Model Investigations

Genetically engineered mouse models that mimic human lysosomal storage disorders are crucial for preclinical research. unipd.itnih.gov Mouse models that express the human form of mutant β-galactosidase have been instrumental in testing the effectiveness of pharmacological chaperones for GM1-gangliosidosis. csic.es

Although direct in vivo testing of the most effective N-substituted (+)-conduramine derivative (the N-cyclohexylmethyl variant) has been identified as a necessary future step, promising results have been obtained with structurally similar compounds. csic.esresearchgate.net For example, when the related chaperone NOEV was administered orally to mice with the human R201C β-Gal mutation, it led to increased enzyme activity and a reduction of GM1-ganglioside in the brain. csic.es This is a particularly important finding, as it suggests that small-molecule conduramine-based compounds may be able to cross the blood-brain barrier, which is a major challenge and a critical requirement for treating the neurological symptoms of diseases like GM1-gangliosidosis. rsc.org

Analyzing biochemical markers in the tissues of treated animal models provides direct proof of a compound's therapeutic impact. nih.gov In the study of GM1-gangliosidosis, the most important biochemical markers are the activity level of the β-galactosidase enzyme and the amount of stored GM1 ganglioside.

In the GM1 mouse model treated with the related chaperone NOEV, researchers documented not only an increase in β-galactosidase activity and a decrease in GM1-ganglioside storage in the cerebral cortex and brainstem but also a reduction in other pathological markers. csic.es These included a decrease in the accumulation of p62, a protein linked to the formation of protein aggregates, and of ubiquitinated proteins, which are tagged for degradation. csic.es These results suggest that the chaperone not only helps restore the primary enzyme function but also alleviates secondary cellular stress pathways. While specific data on this compound derivatives in animal tissues are still forthcoming, the positive outcomes from similar compounds provide a strong basis for optimism.

Table 2: Assessment of Biochemical Markers in a GM1-Gangliosidosis Mouse Model Treated with a Related Chaperone

| Compound | Animal Model | Tissue | Biochemical Marker Change |

|---|---|---|---|

| N-octyl-4-epi-β-valienamine (NOEV) | Mouse expressing human R201C β-Gal | Cerebral cortex, Brainstem | Increased β-galactosidase activity |

| N-octyl-4-epi-β-valienamine (NOEV) | Mouse expressing human R201C β-Gal | Cerebral cortex, Brainstem | Decreased GM1-ganglioside accumulation |

Pathological Outcome Measures in Animal Studies

In the context of lysosomal storage disorders, such as GM1-gangliosidosis, for which conduramine derivatives have been investigated as potential pharmacological chaperones, animal studies focus on measuring distinct pathological and biochemical endpoints to determine therapeutic effect. researchgate.netresearchgate.net These studies typically utilize mouse models that have been genetically engineered to replicate the human disease, for instance, by knocking out the Glb1 gene to cause a deficiency in the β-galactosidase enzyme. nih.govresearchgate.net

Key pathological outcome measures in these animal models include:

Enzyme Activity Restoration : A primary goal of chaperone therapy is to rescue the function of the deficient enzyme. Assays are performed on tissues from various organs, especially the brain, to quantify any increase in β-galactosidase activity following treatment with a chaperone compound. researchgate.net

Substrate Reduction : The hallmark of GM1-gangliosidosis is the accumulation of GM1 ganglioside in the lysosomes. nih.gov Therefore, a crucial pathological measure is the quantification of stored GM1 ganglioside levels in tissues. A successful therapeutic intervention is expected to significantly decrease this substrate burden. researchgate.net

Histopathological Analysis : Microscopic examination of tissue sections, particularly from the brain, is used to assess cellular-level changes. In GM1-gangliosidosis models, this includes looking for a reduction in lysosomal swelling and the presence of membranous cytoplasmic bodies in neurons. nih.gov

Neuroinflammation Reduction : Neuroinflammation is a significant contributor to the pathogenesis of neurodegenerative disorders. nih.gov Studies measure markers of inflammation, such as astrocytosis and microglial activation, in brain tissue to determine if a compound can ameliorate this aspect of the disease. nih.govresearchgate.net

The table below summarizes the key pathological outcomes assessed in animal models relevant to diseases for which conduramine-like molecules are studied.

| Pathological Outcome | Method of Measurement | Relevance to Disease |

| Enzyme Activity | Biochemical assays on tissue homogenates | Directly measures the rescue of the deficient protein's function. researchgate.net |

| Substrate Accumulation | Quantitative analysis (e.g., HPTLC, mass spectrometry) of stored lipids like GM1 ganglioside | Determines if the restored enzyme activity leads to clearance of toxic buildup. nih.govresearchgate.net |

| Cellular Morphology | Histology and immunohistochemistry (e.g., PAS staining) of brain and visceral organs | Assesses the reversal of cellular damage, such as lysosomal swelling and neuronal vacuolation. nih.gov |

| Neuroinflammation | Staining for markers like GFAP (astrocytes) and Iba1 (microglia) | Evaluates the compound's ability to reduce the secondary inflammatory response that contributes to neurodegeneration. nih.gov |

| Neurological Function | Behavioral tests (e.g., rotarod, gait analysis) and survival analysis | Links molecular and cellular effects to clinically relevant improvements in motor skills and lifespan. nih.govresearchgate.net |

Preclinical Efficacy in Non-Human Vertebrate Models (e.g., Japanese encephalitis virus in mice)

While there is no available research demonstrating the evaluation of this compound for viral infections, the Japanese encephalitis virus (JEV) mouse model is a well-established platform for assessing the preclinical efficacy of potential antiviral and neuroprotective agents. biorxiv.org JEV is a flavivirus that causes severe encephalitis with high mortality and morbidity rates. scienceopen.com Mouse models are crucial for studying disease pathogenesis and for the preclinical testing of therapeutic candidates. biorxiv.orgnih.gov

In a typical JEV mouse model, animals are infected with a lethal dose of the virus and then treated with the investigational compound. biorxiv.orgresearchgate.net Efficacy is determined by measuring several outcomes:

Survival Rate : The most definitive measure of efficacy is an increase in the survival rate of treated mice compared to a vehicle-treated control group. biorxiv.orgscienceopen.com

Viral Titer Reduction : The compound's ability to inhibit viral replication is assessed by measuring the amount of virus in key tissues, particularly the brain. biorxiv.orgscienceopen.com This is often done using plaque assays or quantitative PCR.

Neuroprotection : The treatment's capacity to protect the central nervous system is evaluated. This can include assessing the integrity of the blood-brain barrier, which is often compromised during JEV infection. biorxiv.org

Reduction of Neuroinflammation : JEV infection triggers a potent inflammatory response in the brain. The efficacy of a drug can be demonstrated by its ability to reduce the production of inflammatory cytokines and chemokines and to inhibit the activation of microglial cells. biorxiv.org

Alleviation of Clinical Symptoms : Researchers monitor the mice for clinical signs of encephalitis, such as weight loss, hind limb paralysis, and piloerection. A delay in the onset or reduction in the severity of these symptoms indicates a positive therapeutic effect. biorxiv.org

The following table presents examples of preclinical efficacy data for various compounds that have been tested in the JEV mouse model, illustrating the types of endpoints that are measured.

| Compound | Animal Model | Key Efficacy Endpoints Measured | Outcome Summary |

| Ouabain | BALB/c Mice | Survival rate, viral load in the brain, histopathological changes. | Significantly reduced mortality and viral loads in the brain, and alleviated histopathological damage. scienceopen.com |

| Methotrimeprazine | C57BL/6 Mice | Survival benefit, brain viral titers, blood-brain barrier integrity, neuroinflammation. | Showed a significant survival benefit, reduced brain virus titers, prevented blood-brain barrier breach, and inhibited neuroinflammation. biorxiv.org |

| Nitazoxanide | ICR Mice | Survival rate post-lethal challenge, viral replication in vitro. | Protected 90% of mice from a lethal challenge dose of JEV and significantly inhibited viral replication in cell cultures. researchgate.net |

| Rosmarinic Acid | Mice | Viral replication in the brain. | Reduced viral replication of the JEV GP78 strain in the brains of treated mice. nih.gov |

These examples highlight the rigorous evaluation process that any new compound, including potentially this compound, would need to undergo to demonstrate preclinical efficacy in a relevant disease model.

Vi. Research Challenges and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

A primary challenge in conduramine research is the development of synthetic pathways that are not only elegant but also efficient, scalable, and economically viable. Early syntheses often involved lengthy sequences or relied on starting materials that were difficult to obtain. Future research is geared towards overcoming these limitations.

Key strategies for enhancing synthetic efficiency include:

Chemoenzymatic Methods: The use of enzymes, such as toluene (B28343) dioxygenase from recombinant E. coli organisms, allows for the creation of chiral starting materials like cis-dihydrodiols from simple aromatic compounds like bromobenzene (B47551). nih.govcore.ac.ukcapes.gov.br This approach introduces chirality early and efficiently, providing enantiomerically pure building blocks for conduramine synthesis. nih.govcore.ac.uk

Asymmetric Catalysis: Methods like the palladium-catalyzed asymmetric desymmetrization of meso compounds enable the construction of highly functionalized and enantiomerically pure cyclohexane (B81311) scaffolds, which are key intermediates for conduramine A. nih.gov Similarly, enantioselective reactions like the copper-catalyzed nitroso-Diels-Alder reaction have been employed to produce key intermediates with high diastereoselectivity and enantioselectivity (93% ee). researchgate.net

Readily Available Starting Materials: Shifting from complex precursors to inexpensive and abundant chiral pool starting materials like D-ribose, L-tartaric acid, or cyclohexa-1,4-diene represents a significant step towards more practical syntheses. researchgate.netresearchgate.netx-mol.netnih.gov For instance, a concise synthesis of (-)-conduramine A1 has been achieved in just six steps from cyclohexa-1,4-diene. x-mol.net

Novel Reaction Methodologies: The exploration of powerful chemical transformations such as ring-closing metathesis (RCM), the Petasis borono-Mannich reaction, and intramolecular Heck reactions continues to provide shorter and more convergent routes to the conduramine core and its derivatives. nih.govnih.govresearchgate.netnih.govacs.org

A comparison of starting materials highlights the ongoing efforts to improve accessibility and efficiency in conduramine synthesis.

| Starting Material | Key Reactions | Advantages | Reference(s) |

| Bromobenzene | Enzymatic Dihydroxylation, Heck Reaction | High enantiopurity from achiral precursor | nih.govcore.ac.uk |

| D-Ribose | CSI-mediated Amination, RCM | Utilizes inexpensive, chiral starting material | researchgate.netnih.gov |

| Cyclohexa-1,4-diene | Benzene (B151609) Oxide formation, Epoxidation | Short, six-step synthesis to (-)-conduramine A1 | x-mol.net |

| L-Tartaric Acid | Divinyl Zinc Addition, RCM | Access from a common chiral pool source | researchgate.net |

Exploration of Undiscovered Biological Activities

The primary biological activity associated with this compound and its derivatives is the inhibition of glycosidase enzymes, particularly α-glucosidases. nih.govdoi.org This has established their potential as therapeutic agents for conditions like type II diabetes. doi.org However, the full spectrum of their biological activities remains an area of active investigation.

Future research perspectives include:

Pharmacological Chaperone Therapy: A highly promising and relatively unexplored area is the use of conduramine derivatives as pharmacological chaperones (PCs) for lysosomal storage disorders (LSDs). researchgate.net In diseases like GM1-gangliosidosis or Gaucher disease, specific mutations cause enzymes (e.g., β-galactosidase) to misfold, leading to their degradation. rsc.orgresearchgate.net Conduramine-based PCs can bind to these mutant enzymes, stabilize their correct conformation, and facilitate their transport to the lysosome, thereby restoring partial enzyme activity. researchgate.netacs.org

Antiviral and Anticancer Scaffolds: Conduramines serve as crucial chiral building blocks in the total synthesis of more complex natural products with potent biological activities. nih.gov For example, conduramine intermediates are essential for synthesizing alkaloids like narciclasine (B1677919) and lycoricidine, which exhibit significant anticancer and antiviral properties. nih.govnih.gov This positions this compound not just as a direct therapeutic agent but as a valuable scaffold for creating novel anticancer and antiviral drugs. nih.govacs.org

Broader Enzyme Inhibition Screening: While the focus has been on glycosidases, the structural similarity of conduramines to other carbohydrate-based signaling molecules suggests they could interact with other enzyme classes. Systematic screening of conduramine libraries against a wider range of enzymes could uncover entirely new biological targets and therapeutic applications.

The development of conduramine derivatives as pharmacological chaperones represents a significant shift from simple enzyme inhibition to the more nuanced task of protein folding correction. researchgate.net

Advanced Structural Modifications for Optimized Pharmacological Profiles

The optimization of the pharmacological profile of this compound is a central challenge, driven by the need to enhance potency, improve selectivity, and fine-tune activity for specific applications like chaperone therapy. This is achieved through systematic structural modifications and the analysis of structure-activity relationships (SAR).

Key findings and future directions in structural modification include:

N-Substitution: Modification at the nitrogen atom has proven to be a particularly effective strategy. For instance, N-benzylation of (+)-ent-conduramine F-1 was found to significantly enhance its α-glucosidase inhibitory activity. nih.govdoi.org

Balancing Inhibition and Chaperoning: For applications in LSDs, strong enzyme inhibition is an undesirable side effect of a pharmacological chaperone. researchgate.net Research has focused on modifying the conduramine structure to reduce inhibitory activity while preserving or enhancing the chaperone effect. One successful approach involved simplifying the structure from a valienamine (B15573) core to a conduramine core and then modifying the N-alkyl substituent. researchgate.netscispace.com An N-cyclohexylmethyl group, for example, yielded a derivative with a much-improved ratio of chaperone activity to inhibitory potency for mutant β-galactosidase. researchgate.netresearchgate.net

Systematic Derivatization: The synthesis of libraries of conduramine analogues with varied substituents on the amine and hydroxyl groups allows for comprehensive SAR studies. The evaluation of these derivatives has led to the identification of compounds with significantly higher potency than the parent structures or established drugs like acarbose. researchgate.netnih.gov

The following table summarizes the impact of specific structural modifications on the biological activity of conduramine analogues.

| Base Scaffold | Modification | Effect | Target Application | Reference(s) |

| (+)-ent-Conduramine F-1 | N-Benzylation | Significantly increased α-glucosidase inhibition | Diabetes | nih.govdoi.org |

| (+)-Conduramine F-4 | N-Cyclohexylmethyl | Decreased inhibitory activity, enhanced chaperone effect | GM1-Gangliosidosis | researchgate.netresearchgate.net |

| ent-Conduramine C-1 | Various derivatives | Identified inhibitors more potent than acarbose | Diabetes | researchgate.netnih.gov |

Future efforts will involve creating more diverse libraries and employing high-throughput screening to identify compounds with highly optimized and specific pharmacological profiles for a range of diseases. nih.gov

Elucidation of Complex Molecular Mechanisms

A significant challenge in the rational design of new conduramine-based drugs is the incomplete understanding of their molecular mechanisms of action. While their role as competitive inhibitors of glycosidases is established, the precise atomic-level interactions that govern their binding and activity are not fully elucidated, primarily due to a lack of protein-ligand crystal structures.

Future research must focus on:

Structural Biology: Obtaining X-ray crystal structures of this compound and its key analogues in complex with their target enzymes (e.g., α-glucosidase, mutant β-galactosidase) is a critical goal. Such structures would provide definitive insights into the binding mode and the specific amino acid residues involved in the interaction.

Advanced Spectroscopy: Saturation Transfer Difference (STD) NMR spectroscopy has been used to study the binding of N-arylmethyl ent-conduramine F-1 derivatives to α-glucosidase. doi.orgresearchgate.net These experiments revealed that the aromatic N-substituent makes strong contact with the enzyme, providing crucial information for inhibitor design. doi.orgresearchgate.net Expanding the use of STD NMR and other advanced techniques like surface plasmon resonance can further clarify binding epitopes and kinetics.

Molecular Modeling: In the absence of crystal structures, molecular docking simulations have been instrumental. researchgate.net Docking studies of ent-conduramine derivatives in the active site of α-glucosidase have predicted that their activity relies on a network of hydrogen bonds with key residues, as well as hydrophobic interactions. researchgate.netresearchgate.net These models serve as valuable hypotheses that can guide further synthetic modifications.

Docking simulations of an ent-conduramine derivative suggested key interactions with active site residues of α-1,4-glucosidase, forming an extensive hydrogen-bond network. researchgate.net This highlights the importance of the polyhydroxylated core in mimicking the natural substrate.

Integration of Computational Design with Synthetic Methodologies

The synergy between computational chemistry and synthetic chemistry offers a powerful paradigm for accelerating the discovery of novel conduramine-based therapeutics. Instead of relying solely on traditional, intuition-based synthesis and screening, researchers are increasingly integrating computational tools to guide the design process.

This integration involves several key aspects:

Rational Drug Design: Computational methods like molecular docking are used to predict how a designed molecule will bind to a protein target. nih.govrsc.org This allows for the in silico screening of virtual libraries of conduramine derivatives, prioritizing the synthesis of compounds most likely to be active. researchgate.netnih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org Such models can be used to predict the activity of unsynthesized analogues, guiding the design of new derivatives with potentially superior potency. acs.org

Understanding Binding Modes: Computational simulations, including molecular dynamics, help to rationalize the results of biological assays. researchgate.net They can explain why certain structural modifications lead to increased or decreased activity by revealing changes in binding stability and intermolecular interactions within the enzyme's active site. researchgate.netacs.org

A notable example involved the development of biscoumarin derivatives as α-glucosidase inhibitors, where a QSAR model was used to design two new compounds that were subsequently synthesized and found to have the strongest inhibitory activity in the series. acs.org This demonstrates the predictive power of integrating computational design with synthetic execution. The future of conduramine research will undoubtedly involve a tighter feedback loop between computational prediction, chemical synthesis, and biological evaluation, leading to a more rapid and efficient discovery of next-generation therapeutic agents. scirp.orgacs.org

Q & A

Q. What are the key structural features of conduramine A, and how do they influence its biological activity?

this compound is a cyclohexane-based aminopolyol where one hydroxyl group in conduritol is replaced by an amino group. This substitution enhances its glycosidase inhibitory activity, critical for targeting enzymes like α-glucosidase (implicated in diabetes). Structural analysis via NMR and X-ray crystallography confirms the stereochemistry, which dictates binding affinity to enzyme active sites .

Q. What synthetic methodologies are most effective for this compound preparation at the laboratory scale?

A six-step synthesis from cyclohexa-1,4-diene is widely used, involving:

Q. How is this compound’s glycosidase inhibitory activity validated in vitro?

Standard assays include:

- Enzyme inhibition kinetics : Measuring IC50 values against α-glucosidase or β-galactosidase.

- Competitive binding studies : Using fluorescence quenching or isothermal titration calorimetry (ITC) to assess substrate displacement . Comparative studies with acarbose (a known inhibitor) are often used for benchmarking .

Advanced Research Questions

Q. What factors explain contradictory bioactivity data between this compound and its N-substituted derivatives?

N-substitution (e.g., N-benzylation) alters steric and electronic properties, enhancing selectivity. For example, (−)-conduramine B1 lacks activity, but its N-benzyl derivative inhibits specific glycosidases. Such contradictions are resolved through:

Q. How do competing epoxidation mechanisms (ammonium-directed vs. hydroxyl-directed) affect stereochemical outcomes in this compound synthesis?

The epoxidation step (m-CPBA) involves:

Q. What challenges arise in scaling this compound synthesis, and how can they be mitigated?

Key challenges include:

- Low yield in RCM reactions : Solved using Hoveyda-Grubbs II catalyst (5 mol%) with triflate ammonium salts for quantitative conversion .

- Purification complexity : Flash chromatography (DCM:MeOH:EtOH:NH3) resolves polar intermediates .

Q. How do researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?

Variability arises from:

- Protecting group strategies : Triflate vs. chloride salts in RCM reactions (72% vs. quantitative yields) .